molecular formula C10H13N3 B1348354 (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 89219-03-4

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B1348354
CAS No.: 89219-03-4
M. Wt: 175.23 g/mol
InChI Key: YVGNMPOXSOIKSS-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound also binds to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, resulting in altered cellular responses. Additionally, it has been observed to affect the expression of genes involved in cell growth and differentiation, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecules. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, which are important considerations for its therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux. The compound can affect the levels of metabolites, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s role in various biochemical processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns affect the compound’s interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . Another method involves the reaction of 3,4-diaminotoluene with formic acid, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs high-temperature and high-pressure conditions to achieve efficient yields. Solvothermal methods, which involve the reaction of metal salts and organic ligands in water or organic solvents at elevated temperatures, are also used .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine is unique due to the presence of the dimethyl groups at the 5 and 6 positions of the benzimidazole ring. These substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives .

Properties

IUPAC Name

(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8/h3-4H,5,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGNMPOXSOIKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262444
Record name 5,6-Dimethyl-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89219-03-4
Record name 5,6-Dimethyl-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89219-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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